molecular formula C18H19ClO3 B5014137 4-allyl-1-[2-(2-chlorophenoxy)ethoxy]-2-methoxybenzene

4-allyl-1-[2-(2-chlorophenoxy)ethoxy]-2-methoxybenzene

Cat. No. B5014137
M. Wt: 318.8 g/mol
InChI Key: CMLJVZVMNCHYRA-UHFFFAOYSA-N
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Description

The compound “4-allyl-1-[2-(2-chlorophenoxy)ethoxy]-2-methoxybenzene” is a complex organic molecule. It contains an allyl group, which is a common feature in organic chemistry and consists of a methylene bridge (−CH2−) attached to a vinyl group (−CH=CH2) . The molecule also contains a chlorophenoxy group and a methoxybenzene group .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the allyl group, the introduction of the chlorophenoxy group, and the attachment of the methoxybenzene group. The exact synthesis pathway would depend on the starting materials and the specific conditions used .


Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of multiple functional groups. The allyl group would provide some degree of conjugation, which could stabilize the molecule . The chlorophenoxy and methoxybenzene groups would likely contribute to the overall polarity of the molecule .


Chemical Reactions Analysis

The compound could undergo a variety of chemical reactions, depending on the conditions. For example, the allyl group could participate in free radical reactions . The chlorophenoxy group could undergo nucleophilic substitution reactions . The methoxybenzene group could participate in electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its polarity would affect its solubility in different solvents . Its reactivity would be influenced by the presence of the allyl, chlorophenoxy, and methoxybenzene groups .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were used as a pharmaceutical, its mechanism of action could involve interaction with specific biological targets. If it were used as a chemical reagent, its mechanism of action could involve participation in specific chemical reactions .

Safety and Hazards

As with any chemical compound, handling “4-allyl-1-[2-(2-chlorophenoxy)ethoxy]-2-methoxybenzene” would require appropriate safety precautions. These might include wearing personal protective equipment and working in a well-ventilated area . The specific hazards associated with this compound would depend on its physical and chemical properties .

Future Directions

The future directions for research on this compound could include further exploration of its synthesis, investigation of its reactivity under various conditions, and examination of its potential applications in fields such as pharmaceuticals or materials science .

properties

IUPAC Name

1-[2-(2-chlorophenoxy)ethoxy]-2-methoxy-4-prop-2-enylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClO3/c1-3-6-14-9-10-17(18(13-14)20-2)22-12-11-21-16-8-5-4-7-15(16)19/h3-5,7-10,13H,1,6,11-12H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMLJVZVMNCHYRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)CC=C)OCCOC2=CC=CC=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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